![molecular formula C22H16ClN3OS B5022354 N-(2-chlorophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)amino]benzamide](/img/structure/B5022354.png)
N-(2-chlorophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)amino]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as CPTH6, and it is a small molecule inhibitor of the protein arginine methyltransferase 5 (PRMT5). PRMT5 is an enzyme that plays a crucial role in the regulation of gene expression, and its inhibition by CPTH6 has shown promising results in various studies.
作用机制
CPTH6 works by inhibiting the activity of N-(2-chlorophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)amino]benzamide, which is an enzyme that catalyzes the methylation of arginine residues on histone and non-histone proteins. This methylation plays a crucial role in the regulation of gene expression, and its inhibition by CPTH6 leads to changes in cellular behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CPTH6 are primarily due to its inhibition of this compound. This inhibition leads to changes in gene expression, which can have a wide range of effects on cellular behavior. In cancer cells, this inhibition leads to cell cycle arrest and apoptosis, while in neurons, it leads to protection from oxidative stress and inflammation.
实验室实验的优点和局限性
One of the main advantages of CPTH6 in lab experiments is its specificity for N-(2-chlorophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)amino]benzamide. This specificity allows for the selective inhibition of this enzyme, without affecting other enzymes or cellular processes. However, one of the limitations of CPTH6 is its relatively low potency, which requires higher concentrations for effective inhibition.
未来方向
There are several future directions for the study of CPTH6, including:
1. Further optimization of the synthesis method to improve the potency and selectivity of the compound.
2. Investigation of the potential applications of CPTH6 in other fields, such as immunology and infectious diseases.
3. Study of the pharmacokinetics and pharmacodynamics of CPTH6 in animal models, to determine its efficacy and safety.
4. Investigation of the potential synergistic effects of CPTH6 with other drugs, to enhance its therapeutic potential.
5. Development of more potent and selective inhibitors of N-(2-chlorophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)amino]benzamide, based on the structure of CPTH6.
In conclusion, CPTH6 is a small molecule inhibitor of this compound, with potential applications in various fields of scientific research. Its inhibition of this compound leads to changes in gene expression, which can have a wide range of effects on cellular behavior. Further research is needed to fully understand the potential of CPTH6, and to develop more potent and selective inhibitors of this compound.
合成方法
The synthesis of CPTH6 involves several steps, including the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. This intermediate is then reacted with 4-phenylthiazol-2-amine to form the corresponding amide. Finally, the amide is reacted with 4-aminobenzoyl chloride to form CPTH6.
科学研究应用
CPTH6 has been extensively studied in various scientific fields, including cancer research, neurodegenerative diseases, and epigenetics. In cancer research, CPTH6 has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been shown to sensitize cancer cells to chemotherapy drugs, making them more effective.
In neurodegenerative diseases, CPTH6 has been shown to protect neurons from oxidative stress and inflammation, which are key factors in the development of these diseases. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
In epigenetics, CPTH6 has been shown to inhibit the activity of N-(2-chlorophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)amino]benzamide, which is involved in the regulation of gene expression. This inhibition has been shown to alter the expression of various genes, leading to changes in cellular behavior.
属性
IUPAC Name |
N-(2-chlorophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3OS/c23-17-11-5-7-13-19(17)24-21(27)16-10-4-6-12-18(16)25-22-26-20(14-28-22)15-8-2-1-3-9-15/h1-14H,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYWSBZTRYETCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3C(=O)NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

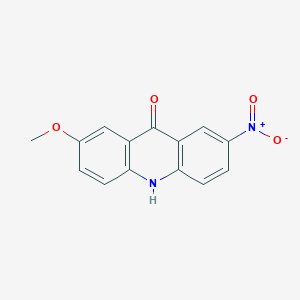
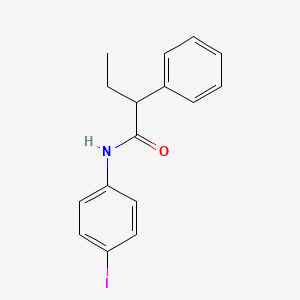
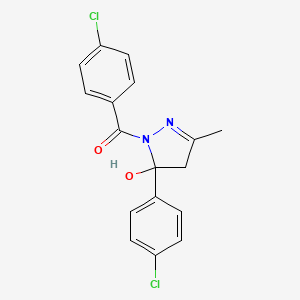
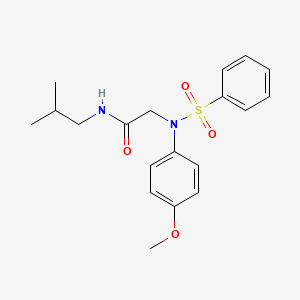
![3-(2-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B5022302.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(2-chlorobenzene)](/img/structure/B5022313.png)
![(2-methoxyphenyl){1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinyl}methanone](/img/structure/B5022318.png)
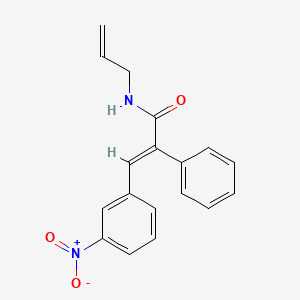
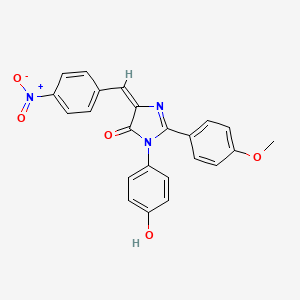
![4,8-dimethyl-1-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone](/img/structure/B5022339.png)
![1-(2,3-dimethylphenyl)-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B5022343.png)
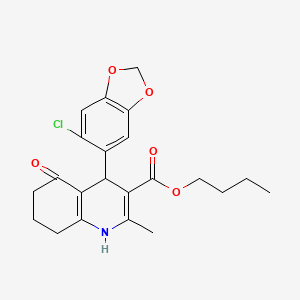
![N-methyl-1-(1-methyl-1H-imidazol-2-yl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B5022376.png)
